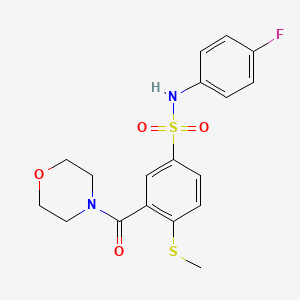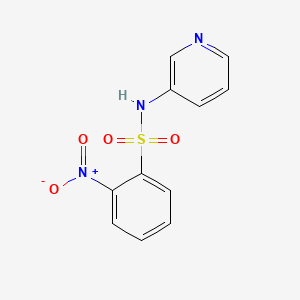
N-(4-fluorophenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide
Descripción general
Descripción
N-(4-fluorophenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide, also known as FM19G11, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. FM19G11 has been shown to inhibit the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival.
Mecanismo De Acción
N-(4-fluorophenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide inhibits the Wnt/β-catenin signaling pathway by binding to the protein disheveled (Dvl), which is a key regulator of the pathway. This binding prevents the activation of β-catenin, which is necessary for the transcription of genes involved in cell proliferation and survival. By inhibiting this pathway, this compound can induce apoptosis in cancer cells and promote differentiation in stem cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death. In stem cells, this compound promotes differentiation into osteoblasts by upregulating the expression of osteogenic genes such as Runx2 and Osterix. Additionally, this compound has been shown to improve cardiac function after myocardial infarction by reducing fibrosis and promoting angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-fluorophenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that is relatively easy to synthesize and purify. It has also been extensively studied, with a large body of literature available on its mechanism of action and potential therapeutic applications. However, this compound also has some limitations. It has low solubility in aqueous solutions, which can make it difficult to work with in some experiments. Additionally, its specificity for Dvl makes it less useful for studying other pathways that may be involved in cell proliferation and differentiation.
Direcciones Futuras
There are several future directions for the study of N-(4-fluorophenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide. One potential direction is the development of more potent and selective inhibitors of the Wnt/β-catenin pathway. Another direction is the investigation of this compound's potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the use of this compound in combination with other drugs or therapies could be explored to enhance its efficacy in treating cancer and other diseases. Finally, the development of new methods for delivering this compound to target tissues could improve its effectiveness in vivo.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has been extensively studied in various scientific research applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential anti-cancer agent. This compound has also been shown to promote the differentiation of stem cells into osteoblasts, which could be useful in regenerative medicine. Additionally, this compound has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as its ability to improve cardiac function after myocardial infarction.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-4-methylsulfanyl-3-(morpholine-4-carbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S2/c1-26-17-7-6-15(12-16(17)18(22)21-8-10-25-11-9-21)27(23,24)20-14-4-2-13(19)3-5-14/h2-7,12,20H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHPHMRXACXFQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1(2H)-phthalazinone](/img/structure/B4875797.png)
![ethyl 3-{[(1-benzoyl-4-piperidinyl)carbonyl]amino}benzoate](/img/structure/B4875801.png)

![N-(2-bromo-4,5-dimethylphenyl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4875823.png)

![3-(4-chlorobenzyl)-5-[(3-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4875835.png)
![N-(2-methyl-2-propen-1-yl)-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4875837.png)

![1-{2-(benzylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-yl}azepane](/img/structure/B4875844.png)
![ethyl {[4-(2-hydroxyethyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4875848.png)
![N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-methylpropanamide](/img/structure/B4875854.png)
![4-{[3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4875864.png)
![2-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4875884.png)

